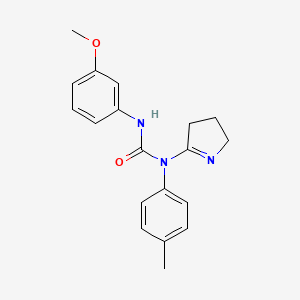
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DPU-28 and is a potent positive allosteric modulator of the α7 nicotinic acetylcholine receptor.
Mecanismo De Acción
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in several physiological processes, including cognitive function, learning, and memory. By binding to the receptor, DPU-28 enhances its activity, resulting in improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Research has shown that DPU-28 has several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea in lab experiments is its potency and selectivity for the α7 nicotinic acetylcholine receptor. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using DPU-28 in lab experiments is its limited solubility in water, which can make it challenging to use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea. One direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of DPU-28 and its potential side effects. Finally, the development of more potent and selective positive allosteric modulators of the α7 nicotinic acetylcholine receptor is an important area of future research.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea involves the reaction of 3-methoxyphenyl isocyanate with p-tolyl hydrazine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate dihydropyridine, which is then oxidized to form the desired product. The synthesis of this compound has been reported in several studies, and it is considered a relatively straightforward process.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function, reduce inflammation, and have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-8-10-16(11-9-14)22(18-7-4-12-20-18)19(23)21-15-5-3-6-17(13-15)24-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDQJSMJWPWSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2396141.png)


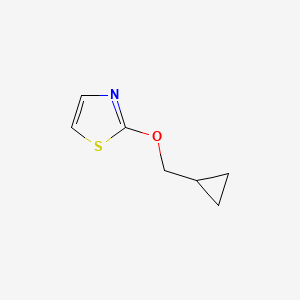
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2396146.png)
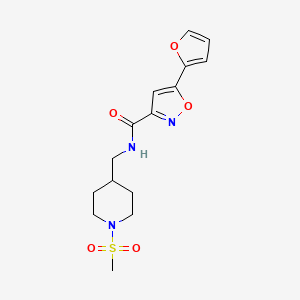


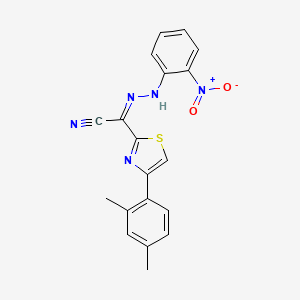
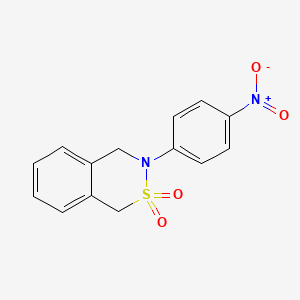
![5-benzyl-N-(4,5-dihydrothiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2396156.png)
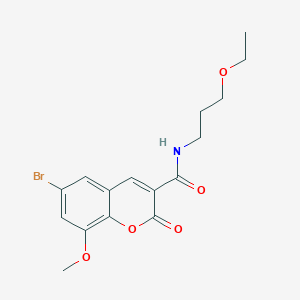
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)